molecular formula C18H15NO4S2 B2865398 2-((1-(2-(Methylthio)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 303033-67-2

2-((1-(2-(Methylthio)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Cat. No.: B2865398
CAS No.: 303033-67-2
M. Wt: 373.44
InChI Key: PTDOLCZLQYOHHN-UHFFFAOYSA-N
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Description

2-((1-(2-(Methylthio)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a synthetic compound with a complex structure, combining functionalities that make it valuable for various applications in scientific research and industry. Its unique configuration allows for interesting interactions in chemical reactions, making it a subject of study in multiple disciplines, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(Methylthio)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves several key steps:

  • Synthesis of 2-(Methylthio)phenyl Derivative: : This step usually starts with the methylation of 2-thiophenol using methyl iodide in the presence of a base like potassium carbonate.

  • Formation of 2,5-Dioxopyrrolidin-3-yl Intermediate: : This involves the reaction of 2,5-dioxopyrrolidine with suitable acylating agents to form the desired intermediate.

  • Thiol-Esterification Reaction: : The thiol group of the intermediate is reacted with benzoic acid derivatives to form the target compound.

Reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents like dichloromethane or dimethylformamide to ensure the purity and yield of the product.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up using batch reactors or continuous flow systems. Optimization of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial to maximize yield and minimize by-products. Advanced purification techniques, like recrystallization and chromatography, are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly affecting the sulfur moiety. Common oxidizing agents include hydrogen peroxide and sodium periodate.

  • Reduction: : Reduction of the ketone groups can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: : Electrophilic aromatic substitution can occur, especially on the phenyl ring, using reagents like chloromethane in the presence of a catalyst like aluminum chloride.

Common Reagents and Conditions

  • Oxidation: : Performed in aqueous or mixed solvents under mild heating.

  • Reduction: : Carried out in anhydrous conditions with solvents like diethyl ether.

  • Substitution: : Requires Lewis acids and often anhydrous environments to proceed efficiently.

Major Products

  • Oxidation: : Formation of sulfoxides and sulfones.

  • Reduction: : Conversion of ketones to secondary alcohols.

  • Substitution: : Introduction of various substituents on the phenyl ring, depending on the electrophile used.

Scientific Research Applications

Chemistry

2-((1-(2-(Methylthio)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is studied for its reactivity and potential as an intermediate in the synthesis of more complex molecules.

Biology

Its unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.

Medicine

Research includes exploring its potential as a pharmaceutical intermediate, particularly in designing compounds with anti-inflammatory or anticancer properties.

Industry

In industrial applications, it can be used in the development of new materials with specific properties, such as enhanced durability or reactivity.

Mechanism of Action

The mechanism by which 2-((1-(2-(Methylthio)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound's sulfur and ketone functionalities allow it to form strong bonds with these targets, thereby modulating their activity. This can lead to inhibition of enzymatic reactions or alteration of receptor signaling pathways, depending on the biological context.

Comparison with Similar Compounds

Unique Features

What sets 2-((1-(2-(Methylthio)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid apart from similar compounds is its combination of a dioxopyrrolidinyl group with a methylthiophenyl group, enhancing its reactivity and binding affinity.

Similar Compounds

  • 2-(2-Thiophenyl)benzoic Acid: : Lacks the dioxopyrrolidinyl group, resulting in different reactivity.

  • 3-(Methylthio)benzoic Acid: : Similar methylthio and benzoic acid moieties but without the dioxopyrrolidinyl group.

  • 2,5-Dioxopyrrolidine Derivatives: : Share the core structure but differ in the side chains, affecting their chemical behavior and applications.

This compound's distinct structure and multifaceted reactivity make it a compound of significant interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

2-[1-(2-methylsulfanylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S2/c1-24-14-9-5-3-7-12(14)19-16(20)10-15(17(19)21)25-13-8-4-2-6-11(13)18(22)23/h2-9,15H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDOLCZLQYOHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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